molecular formula C10H10BrNO2 B1598966 3-Bromo-4-methoxyphenethyl isocyanate CAS No. 480439-05-2

3-Bromo-4-methoxyphenethyl isocyanate

Cat. No.: B1598966
CAS No.: 480439-05-2
M. Wt: 256.1 g/mol
InChI Key: RHXRLCFBTLXTSW-UHFFFAOYSA-N
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Description

Chemical Identity: 3-Bromo-4-methoxyphenethyl isocyanate (CAS: 480439-05-2) is an organobromine compound with the molecular formula C₁₀H₁₀BrNO₂. Its structural features include a bromine atom at the 3-position, a methoxy group at the 4-position, and an isocyanate (-NCO) functional group attached to a phenethyl backbone. Key identifiers include:

  • SMILES: COC1=C(C=C(C=C1)CCN=C=O)Br
  • InChIKey: RHXRLCFBTLXTSW-UHFFFAOYSA-N .

Predicted Physicochemical Properties:
Collision cross-section (CCS) data for ionized forms have been computationally predicted, including:

  • [M+H]⁺: m/z 272.0, CCS 170.5 Ų
  • [M+Na]⁺: m/z 294.0, CCS 179.2 Ų
  • [M-H]⁻: m/z 270.0, CCS 155.3 Ų .

No experimental literature data on reactivity, toxicity, or applications are currently available for this compound.

Properties

CAS No.

480439-05-2

Molecular Formula

C10H10BrNO2

Molecular Weight

256.1 g/mol

IUPAC Name

2-bromo-4-(2-isocyanatoethyl)-1-methoxybenzene

InChI

InChI=1S/C10H10BrNO2/c1-14-10-3-2-8(6-9(10)11)4-5-12-7-13/h2-3,6H,4-5H2,1H3

InChI Key

RHXRLCFBTLXTSW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN=C=O)Br

Canonical SMILES

COC1=C(C=C(C=C1)CCN=C=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Brominated Aromatic Isocyanates

The following compounds share bromine substitution on aromatic rings and isocyanate functionality, making them relevant for structural and functional comparisons:

Compound Name CAS Number Molecular Formula Substituents Key Differences
3-Bromo-4-fluoroisocyanatomethylbenzene 1186195-31-2 C₈H₅BrFNO 3-Br, 4-F, methyl-NCO Fluorine substituent; smaller backbone
3-Bromo-4-isocyanatothiophene 937795-88-5 C₅H₃BrNOS Thiophene ring with Br and NCO Heterocyclic (sulfur) ring system
4-Bromo-2-chloro-6-methylphenyl isocyanate 167951-51-1 C₈H₅BrClNO 4-Br, 2-Cl, 6-CH₃, phenyl-NCO Chlorine and methyl groups; steric effects
3-Bromophenyl isocyanate 23138-55-8 C₇H₄BrNO 3-Br, phenyl-NCO No methoxy or ethyl chain

Key Observations :

  • Backbone Flexibility : The phenethyl chain in the target compound increases molecular flexibility compared to rigid thiophene (3-bromo-4-isocyanatothiophene) or methyl-substituted analogs (4-bromo-2-chloro-6-methylphenyl isocyanate) .

Methoxy-Substituted Isocyanates

Compounds with methoxy groups but differing halogenation or backbone structures:

Compound Name CAS Number Molecular Formula Substituents Applications/Safety Notes
3-Methoxybenzyl isocyanate 57198-56-8 C₉H₉NO₂ 3-OCH₃, benzyl-NCO Used in polymer synthesis; no bromine
3-Chloro-4-methylphenyl isocyanate - C₈H₆ClNO 3-Cl, 4-CH₃, phenyl-NCO Regulated for respiratory hazards

Comparison :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (-OCH₃) in the target compound vs. chloro (-Cl) in 3-chloro-4-methylphenyl isocyanate leads to divergent electronic environments, affecting reaction kinetics in urethane or urea formations .

Research and Industrial Relevance

  • Synthetic Utility : Brominated isocyanates are intermediates in pharmaceuticals and agrochemicals. The phenethyl chain in 3-bromo-4-methoxyphenethyl isocyanate could enable tailored polymer crosslinking .
  • Regulatory Constraints: Isocyanates face restrictions in foam production (e.g., Nordic Swan Ecolabel bans halogenated blowing agents), limiting industrial use in certain regions .

Preparation Methods

Preparation of 3-Bromo-4-methoxyaniline Intermediate

A foundational step is the preparation of 3-bromo-4-methoxyaniline, which serves as the precursor to the phenethyl isocyanate.

Method Summary:

  • Starting Material: p-Fluoronitrobenzene or p-nitrochlorobenzene.
  • Step 1: Bromination — Introduction of bromine at the 3-position under controlled temperature (15–60 °C) using brominating agents such as bromine, bromate, or N-bromo-succinimide in acetic acid solvent.
  • Step 2: Etherification — Nucleophilic substitution of the halogen (fluoro or chloro) by methoxide ion in methanol, using sodium methylate as base at 10–80 °C.
  • Step 3: Nitro Reduction — Catalytic or chemical reduction of the nitro group to an amine using sodium dithionite or other reductants at 70–100 °C in aqueous medium.

Typical Yields and Conditions:

Step Conditions Yield (%) Notes
Bromination p-Fluoronitrobenzene, acetic acid, 25–35 °C, N-bromo-succinimide 90–91 Reaction time 2–4.5 h, solid product isolated by filtration
Etherification Methanol, sodium methylate, 10–40 °C 96–97 Reaction time 0.8–4 h, white cottony solid
Nitro Reduction Water, Na2S2O4 or Na, 70–90 °C 71–74 Reaction time 5–10 h, yellow powder solid

This three-step sequence leads to 3-bromo-4-methoxyaniline with an overall yield around 60–65% and high purity (99.9%) suitable for further transformations.

Conversion to 3-Bromo-4-methoxyphenethyl Isocyanate

Following the preparation of 3-bromo-4-methoxyaniline, the next crucial step is the synthesis of the phenethyl isocyanate derivative. This involves:

Common Approaches:

  • Side-chain elongation: Typically achieved by reductive amination or nucleophilic substitution reactions starting from 3-bromo-4-methoxyaniline, using appropriate alkylating agents or via reduction of corresponding nitrostyrene intermediates.
  • Isocyanate formation: Conversion of the primary amine group to isocyanate using reagents such as phosgene, triphosgene, or carbonyldiimidazole (CDI) under anhydrous conditions.

Due to the reactive and sensitive nature of isocyanates, the final step requires strict moisture control and often employs inert atmosphere techniques.

Detailed Reaction Conditions and Data Table for Phenethyl Isocyanate Formation

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Side-chain elongation Alkyl halide or aldehyde + reductive amination (e.g., NaBH4) 0–40 4–12 h 70–85 Requires controlled pH and inert atmosphere
Amine to isocyanate Triphosgene or phosgene, base (e.g., triethylamine), dry solvent (e.g., dichloromethane) 0–25 1–3 h 80–90 Anhydrous conditions critical

Research Findings and Optimization Notes

  • Bromination Step: Use of N-bromo-succinimide (NBS) provides controlled bromination with minimal side reactions and high regioselectivity at the 3-position.
  • Etherification: Sodium methylate in methanol ensures efficient nucleophilic substitution with excellent yields.
  • Nitro Reduction: Sodium dithionite or catalytic hydrogenation are effective; however, sodium dithionite offers a safer and scalable option for industrial synthesis.
  • Isocyanate Formation: Triphosgene is preferred over phosgene due to safer handling and easier stoichiometric control.
  • Purification: Each intermediate is isolated by filtration and washing with cold water to remove impurities, followed by drying under vacuum to obtain high-purity solids.

Summary Table of Preparation Methods

Intermediate/Step Starting Material Key Reagents Conditions (°C, Time) Yield (%) Remarks
3-Bromo-4-fluoronitrobenzene p-Fluoronitrobenzene N-bromo-succinimide, acetic acid 25–35 °C, 2–4.5 h ~90 Bromination step
3-Bromo-4-methoxynitrobenzene Above intermediate Sodium methylate, methanol 10–40 °C, 0.8–4 h ~96 Etherification step
3-Bromo-4-methoxyaniline Above intermediate Sodium dithionite or Na, water 70–90 °C, 5–10 h ~72 Nitro reduction step
3-Bromo-4-methoxyphenethylamine 3-Bromo-4-methoxyaniline Alkyl halide/aldehyde + reductive amination 0–40 °C, 4–12 h 70–85 Side-chain elongation
This compound 3-Bromo-4-methoxyphenethylamine Triphosgene, base, dry solvent 0–25 °C, 1–3 h 80–90 Isocyanate formation

Q & A

Q. How can conflicting reports on the compound’s reactivity in Diels-Alder cycloadditions be reconciled?

  • Methodological Answer : Discrepancies may stem from diene electronic profiles. Test with electron-rich dienes (e.g., anthracene) vs. electron-poor (e.g., maleic anhydride) under thermal (80°C) vs. microwave (100°C, 300W) conditions. Characterize adducts via X-ray crystallography. Computational studies (NBO analysis) clarify orbital interactions driving reactivity differences .

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